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Compound of Interest

Compound Name: PI-273

Cat. No.: B355010

An In-depth Technical Guide to the Chemical Structure and Activity of PI1-273

Introduction

P1-273 is a significant small-molecule inhibitor identified as the first reversible and specific
inhibitor of phosphatidylinositol 4-kinase lla (P14Klla).[1][2] Its discovery has provided a crucial
tool for investigating the roles of PI4Klla in cellular processes and has positioned this enzyme
as a potential therapeutic target, particularly in oncology.[3][4] PI1-273 distinguishes itself from
many other kinase inhibitors through its substrate-competitive mechanism of action.[3][4] This
guide provides a detailed overview of its chemical properties, mechanism, and the
experimental methodologies used to characterize its activity.

Chemical Structure and Properties

P1-273, with the chemical name 2-(3-(4-chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-
carboxamide, was identified through a combination of docking-based and ligand-based virtual
screening strategies.[3][5] Its fundamental chemical properties are summarized below.
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Property Value

CAS Number 925069-34-7[2][6]

Molecular Formula C16H16CIN302S2[2][6]

Molecular Weight 381.9 g/mol [2]

Purity 99.46% (as per one cited batch)[2]
Appearance Solid[6]

Solubility Soluble in DMSO (up to 6 mg/mL)[2]

Insoluble in Water and Ethanol[2]

Mechanism of Action

P1-273 acts as a reversible, substrate-competitive inhibitor of PI14Klla.[3][4] Unlike the majority
of kinase inhibitors that compete with ATP, PI-273 competes with the lipid substrate,
phosphatidylinositol (P1).[3] This specificity is a key feature of its inhibitory profile. Kinetic
analyses have confirmed this mechanism, showing that PI1-273's inhibition is competitive with
respect to Pl and uncompetitive with respect to ATP.[3] Direct binding to PI4Klla has been
validated through surface plasmon resonance (SPR) and thermal shift assays.[3][7]

Signaling Pathway and Cellular Effects

Pl4Klla is a critical enzyme that phosphorylates Pl to generate phosphatidylinositol 4-
phosphate (PI4P), a precursor for other important signaling lipids like PI(4,5)P2 and PI(3,4,5)Ps.
[4] By inhibiting P14Klla, PI-273 leads to a dose- and time-dependent reduction in cellular P14P
levels.[3] This disruption of phosphoinositide metabolism subsequently suppresses
downstream signaling, most notably the AKT signaling pathway.[1][7] The inhibition of AKT
signaling is a key contributor to the anti-proliferative and pro-apoptotic effects of PI-273 in
cancer cells.[1][3]
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P1-273 inhibits P14Klla, blocking PI4P production and suppressing the pro-survival AKT
pathway.

Quantitative Data Summary

The inhibitory activity of PI-273 has been quantified both in biochemical assays and in various
cell lines, demonstrating its potency and selectivity. Pharmacokinetic studies have also been
conducted to evaluate its properties in vivo.

Table 1: In Vitro Inhibitory Activity
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Target | Cell Line ICs0 Value (uM) Notes
Enzymatic Assay
Pl4KlIla 0.47[2][4] Biochemical assay.

Cell viability measured after 72
hours.[3][4]

Breast Cancer Cell Lines

MCF-7 (Ras wild-type) 3.5[4]
T-47D (Ras wild-type) 3.1[4]
SK-BR-3 (Ras wild-type) 2.3[4]
BT-474 2.1[4]
MDA-MB-468 3.9[4]
Ras-mutant cell lines >10[4] Includes MDA-MB-231,

SUM159PT, etc.

Table 2: In Vivo Pharmacokinetics in Rats

Parameter Intravenous (0.5 mgl/kg) Intragastric (1.5 mgl/kg)
Half-life (t1/2) 0.411 hours[1][4] 1.321 hours[1][4]
Absolute Bioavailability - 5.1%[1][4]

Key Experimental Protocols

The characterization of PI-273 involved a range of standard and advanced molecular and
cellular biology techniques.

 Virtual Screening: The initial identification of PI-273 was achieved through a virtual screening
strategy.[7] This computational method involves docking a large library of chemical
compounds into the three-dimensional structure of the target protein (Pl4Klla) to predict
potential binders. Ligand-based approaches, which compare potential inhibitors to known
active compounds, were also used.[3]
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Kinase Activity Assay: To determine the ICso value, the enzymatic activity of purified P14Klla
was measured in the presence of varying concentrations of PI-273.[7] The assay typically
measures the production of ADP, a byproduct of the ATP-dependent phosphorylation of PI.

Surface Plasmon Resonance (SPR): SPR was used to confirm the direct interaction between
PI1-273 and PI4KIlla and to characterize the binding kinetics.[7] This technique measures
changes in the refractive index at the surface of a sensor chip to which the target protein is
immobilized as the potential inhibitor flows over it.

Cellular Thermal Shift Assay (CETSA): CETSA was performed to verify that PI-273 engages
with its target, P14Klla, within intact cells.[7] The principle is that a ligand binding to its target
protein stabilizes it against thermal denaturation. Cells are treated with the compound,
heated, and the amount of soluble target protein remaining is quantified, typically by Western
blot.

Phosphoinositide Quantification: To confirm the mechanism of action, the cellular levels of
P14P and other phosphoinositides [such as PI(4,5)P2z and PI(3,4,5)Ps] were measured after
treatment with PI1-273.[3] This is often done using mass spectrometry-based methods or
ELISA-like assays with specific lipid-binding domains.

Western Blot Analysis: This technique was used to assess the status of the AKT signaling
pathway.[5] Specifically, antibodies against phosphorylated AKT (p-AKT) and total AKT were
used to determine if PI-273 treatment led to a decrease in AKT activation in breast cancer
cells.[7]

Cell Proliferation and Apoptosis Assays: The anti-cancer effects of PI-273 were evaluated
using cell viability assays (e.g., WST-8) to measure proliferation.[3] Flow cytometry with
propidium iodide (PI) staining was used to analyze the cell cycle distribution, revealing that
PI-273 induces a G2/M phase block.[1][3] Apoptosis was quantified by measuring markers
like cleaved PARP or using Annexin V staining.[1]

Mouse Xenograft Models: To assess in vivo efficacy, human breast cancer cells (MCF-7)
were implanted in immunodeficient mice.[4] The mice were then treated with PI-273 (e.g., 25
mg/kg/day, intraperitoneal injection), and tumor volume and weight were monitored over time
to evaluate the compound's anti-tumor activity.[1][4]
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Experimental Workflow: Virtual Screening for
Pl4Klla Inhibitors

The discovery of PI-273 began with a structured computational screening process designed to
identify novel chemical scaffolds with the potential to inhibit P14Klla.
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Workflow for the identification of PI-273, from computational screening to experimental
validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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